4-(Methylthio)butanol

Description

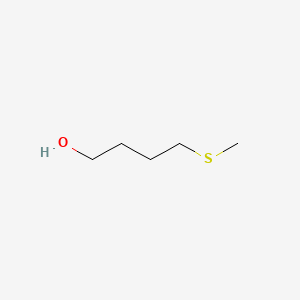

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTVUHZXIJFHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174594 | |

| Record name | 4-(Methylthio)butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

sulfury,potato, or green vegetable odour | |

| Record name | 4-(Methylthio)butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 98.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(Methylthio)-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water and fat | |

| Record name | 4-(Methylthio)butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | 4-(Methylthio)butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20582-85-8 | |

| Record name | 4-(Methylthio)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20582-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 4-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL87URY6PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylthio)-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)butanol: Properties, Synthesis, and Applications

Introduction

4-(Methylthio)butanol, with CAS number 20582-85-8, is a linear bifunctional molecule featuring a primary alcohol and a terminal thioether (sulfide) group.[1][2] While recognized for its distinct sulfury and vegetable-like aroma, which lends it to applications in the flavor industry, its true value for researchers lies in its versatile structure.[3][4] The presence of two distinct reactive centers—a nucleophilic sulfur atom and a hydroxyl group amenable to a wide array of transformations—makes this compound a strategic building block in targeted organic synthesis.

This guide provides an in-depth exploration of the chemical and physical properties of this compound, detailed protocols for its synthesis and analytical characterization, and a discussion of its applications, with a particular focus on its role as a precursor in the synthesis of nutraceuticals and pharmaceutical analogues.

Physicochemical and Structural Characteristics

This compound is a colorless to pale yellow liquid under standard conditions.[4] Its structure combines a flexible four-carbon chain with a terminal methyl sulfide, imparting a moderate polarity and specific reactivity.

Structural Identifiers

-

IUPAC Name : 4-(methylsulfanyl)butan-1-ol[3]

-

Molecular Formula : C₅H₁₂OS[3]

-

SMILES : CSCCCCO[3]

-

InChIKey : JNTVUHZXIJFHAU-UHFFFAOYSA-N[5]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 120.21 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 95-98 °C at 20 mmHg | [3] |

| Density | ~0.993 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | ~1.487 | [6] |

| Flash Point | 101.7 °C (215 °F) | [4] |

| Solubility | Soluble in water and fats | [3] |

| Odor Profile | Cabbage, garlic, sulfury, potato | [3][4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction, leveraging the high nucleophilicity of the thiomethoxide anion. A common and reliable laboratory-scale approach involves the reaction of a 4-halobutanol with sodium thiomethoxide. This method is a variation of the Williamson ether synthesis, adapted for thioether formation.

Rationale for Synthetic Approach

This synthetic route is chosen for its high efficiency and selectivity. The primary halide (e.g., bromide or chloride) is an excellent substrate for an Sₙ2 reaction, minimizing the potential for elimination side reactions. Sodium thiomethoxide is a potent, commercially available nucleophile that readily displaces the halide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone accelerates the rate of this Sₙ2 reaction by solvating the sodium cation while leaving the thiomethoxide anion relatively "bare" and highly reactive.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Bromo-1-butanol

Materials:

-

4-Bromo-1-butanol

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, addition funnel, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 equivalents). Add anhydrous DMF to the flask to create a stirrable suspension.

-

Addition of Substrate: Dissolve 4-bromo-1-butanol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to an addition funnel. Add the solution dropwise to the stirred suspension of sodium thiomethoxide over 30 minutes. An exotherm may be observed; maintain the reaction temperature between 25-50 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

-

Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing an equal volume of cold water to quench the reaction and dissolve the DMF and sodium bromide byproduct. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash twice with water, followed by one wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[3]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare a solution of ~10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. The spectrum should show four distinct signals corresponding to the different proton environments.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Five distinct signals are expected.

Expected Spectral Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -SCH₃ | ~2.10 | Singlet (s) | 3H | H on C5 |

| -SCH₂- | ~2.52 | Triplet (t) | 2H | H on C4 |

| -CH₂- | ~1.60-1.75 | Multiplet (m) | 4H | H on C2, C3 |

| -CH₂OH | ~3.65 | Triplet (t) | 2H | H on C1 |

| -OH | Variable | Broad Singlet | 1H | Hydroxyl H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| -SCH₃ | ~15.5 | C5 |

| -CH₂- | ~29.5 | C3 |

| -CH₂- | ~30.5 | C2 |

| -SCH₂- | ~34.0 | C4 |

| -CH₂OH | ~62.0 | C1 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol for FTIR Analysis:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1430 | Medium | C-H bend (methylene scissoring) |

| 1075-1000 | Strong | C-O stretch (primary alcohol) |

| ~700-600 | Weak-Medium | C-S stretch (thioether) |

The most characteristic feature is the broad O-H stretching band, indicative of hydrogen bonding, and the strong C-O stretch confirming the primary alcohol.[5]

Mass Spectrometry (MS)

GC-MS is the ideal technique for confirming the molecular weight and analyzing the fragmentation pattern, which serves as a molecular fingerprint.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms or equivalent). Use a temperature program starting around 50°C and ramping to 250°C to ensure good separation.

-

MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 35-200.

Expected Fragmentation Pattern:

-

Molecular Ion ([M]⁺˙): A peak at m/z 120, corresponding to the molecular weight, should be observable, though it may be of low intensity due to fragmentation.[3]

-

Alpha-Cleavage: A common fragmentation for primary alcohols is the cleavage of the C1-C2 bond, leading to the formation of a stable [CH₂OH]⁺ ion at m/z 31 .[7] This is often a prominent peak.

-

Loss of Water: Dehydration can lead to a fragment at m/z 102 ([M-18]⁺˙).[8]

-

Thioether Fragmentation: Cleavage adjacent to the sulfur atom is also characteristic. A fragment corresponding to [CH₃S=CH₂]⁺ at m/z 61 is a key indicator of the methylthio group.[3] Another significant fragment can appear at m/z 75 from the cleavage of the C3-C4 bond, resulting in [CH₃SCH₂CH₂]⁺.

Applications in Research and Development

While this compound is used as a flavoring agent, its primary significance for the scientific community is its role as a versatile synthetic intermediate.[9]

Precursor to Methionine Analogues

The most compelling application is its structural relationship to methionine, an essential amino acid, and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (MHA).[10][11] MHA is a widely used nutritional supplement in animal feed, serving as a bioavailable source of methionine.[12]

This compound represents a key scaffold (the C₄-S-C₁ backbone) for the synthesis of MHA and other related derivatives. Synthetic strategies can involve the selective oxidation of the primary alcohol on this compound to the corresponding carboxylic acid to produce 4-(methylthio)butanoic acid, which can then undergo alpha-hydroxylation or amination to yield MHA or methionine, respectively. This positions this compound as a valuable starting material for developing novel, cost-effective, and sustainable synthetic routes to these high-value compounds.

Visualizing the Synthetic Relationship

Caption: Synthetic utility of this compound as a precursor.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is more than a simple flavor component; it is a strategically important molecule for synthetic chemists. Its bifunctional nature, combining the reactivity of a primary alcohol and a thioether, makes it an ideal starting material for constructing more complex molecules. Its direct structural relevance to methionine and its analogues highlights its potential in the development of nutraceuticals and pharmaceuticals. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, verify, and utilize this versatile chemical building block in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Dalton Transactions. (2012). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 4-(Methylthio)-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

Perflavory. (n.d.). 4-(methyl thio) butanol, 20582-85-8. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of methionine alpha-hydroxy analogues from sugars and derivatives thereof.

-

PMC. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(methyl thio) butanol. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 4-(Methylthio)-1-butanol (HMDB0041562). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-(Methylthio)-1-butanol (FDB021551). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

European Patent Office. (1998). PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID OR METHIONINE BY MERCAPTAN ADDITION. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Retrieved from [Link]

-

Flavor Extract Manufacturers Association (FEMA). (n.d.). 3600 this compound. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Retrieved from [Link]

-

PubMed. (2009). First total synthesis of 4-methylthio-3-butenyl glucosinolate. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

PubMed. (2013). Methanethiol as a catabolite of methionine provides methylthio- group for chemical formation of 19-S-methylgeldanamycin and 17,19-dimethylthioherbimycin A. Retrieved from [Link]

Sources

- 1. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Showing Compound 4-(Methylthio)-1-butanol (FDB021551) - FooDB [foodb.ca]

- 3. This compound | C5H12OS | CID 519793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(methyl thio) butanol, 20582-85-8 [perflavory.com]

- 5. 4-(Methylthio)-1-butanol [webbook.nist.gov]

- 6. CN104892473A - 4-mercapto-1-butanol synthesis process - Google Patents [patents.google.com]

- 7. GCMS Section 6.10 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-(methyl thio) butanol, 20582-85-8 [thegoodscentscompany.com]

- 10. US10189778B2 - Process for the preparation of methionine alpha-hydroxy analogues from sugars and derivatives thereof - Google Patents [patents.google.com]

- 11. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Methylthio)butanol

This compound[1][2][3] is a sulfur-containing organic compound with applications in various fields, including its use as a flavoring agent and as an intermediate in the synthesis of more complex molecules. Its structural similarity to methionine, an essential amino acid, makes its derivatives subjects of interest in biochemical and pharmaceutical research. Understanding the efficient and scalable synthesis of this compound is crucial for its practical application and further investigation. This guide explores the most pertinent and field-proven synthetic routes to this compound, providing the necessary technical details for its preparation in a laboratory setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The primary strategies discussed in this guide are:

-

Nucleophilic Substitution on a Butyl Scaffold: A straightforward approach involving the displacement of a leaving group on a four-carbon chain with a methylthio- nucleophile.

-

Reduction of 4-(Methylthio)butanoic Acid and its Esters: A reliable method that leverages the reduction of a carbonyl group to the corresponding alcohol.

-

Ring-Opening of Tetrahydrofuran: A potentially atom-economical route that utilizes a common and inexpensive starting material.

-

Free Radical Addition to an Unsaturated Precursor: A method that involves the addition of a methylthio radical across a double bond.

-

Transformation from γ-Butyrolactone: A pathway that modifies a readily available lactone to introduce the desired functionality.

Pathway 1: Nucleophilic Substitution on a Butyl Scaffold

This classical and versatile approach relies on the SN2 reaction between a sulfur nucleophile and a butyl electrophile bearing a suitable leaving group.

Causality Behind Experimental Choices:

The choice of a good leaving group is paramount for the success of this reaction. Halides, particularly bromide and chloride, are commonly employed due to their favorable reactivity and commercial availability. Mesylates and tosylates, derived from the corresponding butanediol, also serve as excellent leaving groups. Sodium thiomethoxide is the preferred source of the methylthio- nucleophile due to its high nucleophilicity and commercial availability. The choice of a polar aprotic solvent like ethanol facilitates the dissolution of the reactants and promotes the SN2 mechanism while minimizing competing elimination reactions.

Experimental Protocol: Synthesis from 4-Chlorobutanol

This protocol details the synthesis of this compound starting from 4-chlorobutanol.

Materials:

-

4-Chlorobutanol

-

Sodium thiomethoxide (NaSMe)

-

Ethanol, anhydrous

-

Dichloromethane

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutanol (1 equivalent) in anhydrous ethanol.

-

Add sodium thiomethoxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure alcohol.

Visualization of the Nucleophilic Substitution Pathway

Caption: Reduction of an ester to this compound.

Pathway 3: Ring-Opening of Tetrahydrofuran

The acid-catalyzed ring-opening of tetrahydrofuran (THF) with a nucleophile offers an alternative and potentially cost-effective route to 4-substituted butanols.

Causality Behind Experimental Choices:

This reaction requires an acid catalyst to protonate the oxygen atom of THF, making the ring susceptible to nucleophilic attack. Strong acids such as sulfuric acid or Lewis acids can be employed. Methyl mercaptan serves as the sulfur nucleophile. The reaction likely proceeds via an SN2 mechanism where the thiolate attacks one of the α-carbons of the protonated THF, leading to the ring-opened product. The conditions need to be carefully controlled to favor the formation of the desired monosubstituted product and minimize polymerization of THF.

Experimental Protocol: Acid-Catalyzed Reaction of THF with Methyl Mercaptan

Materials:

-

Tetrahydrofuran (THF)

-

Methyl mercaptan (MeSH)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine tetrahydrofuran and a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture and carefully add condensed methyl mercaptan.

-

Seal the vessel and heat the reaction mixture to 50-70 °C for several hours, monitoring the internal pressure.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Visualization of the THF Ring-Opening Pathway

Caption: Acid-catalyzed ring-opening of THF for this compound synthesis.

Pathway 4: Free Radical Addition to an Unsaturated Precursor

The anti-Markovnikov addition of a thiol to an alkene via a free radical mechanism provides a regioselective route to thioethers.

Causality Behind Experimental Choices:

This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates a thiyl radical from methyl mercaptan. This radical then adds to the terminal carbon of the double bond in 3-buten-1-ol, following an anti-Markovnikov regioselectivity, to form a more stable secondary carbon radical. Subsequent hydrogen abstraction from another molecule of methyl mercaptan propagates the radical chain and yields the desired product. The reaction is typically performed under inert atmosphere to prevent quenching of the radical intermediates by oxygen.

Experimental Protocol: Free Radical Addition of Methyl Mercaptan to 3-Buten-1-ol

Materials:

-

3-Buten-1-ol

-

Methyl mercaptan (MeSH)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., benzene or toluene)

-

Pressure-rated reaction vessel with a UV lamp (optional)

-

Magnetic stirrer and stir bar

Procedure:

-

In a pressure-rated reaction vessel, dissolve 3-buten-1-ol and a catalytic amount of AIBN in an anhydrous solvent.

-

Cool the solution and add an excess of methyl mercaptan.

-

Seal the vessel and heat the mixture to 70-80 °C for several hours. Alternatively, the reaction can be initiated photochemically at a lower temperature using a UV lamp.

-

Monitor the reaction progress by GC.

-

Upon completion, cool the reaction mixture and carefully vent any excess pressure.

-

Remove the solvent and excess methyl mercaptan under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Visualization of the Free Radical Addition Pathway

Caption: Free radical addition pathway to this compound.

Pathway 5: Transformation from γ-Butyrolactone

γ-Butyrolactone, a readily available and inexpensive starting material, can be converted to this compound through a two-step process involving ring-opening followed by reduction.

Causality Behind Experimental Choices:

The lactone ring of γ-butyrolactone can be opened by a nucleophile. In this case, sodium thiomethoxide can act as the nucleophile to attack the carbonyl carbon, leading to the formation of the sodium salt of 4-(methylthio)butanoic acid after an aqueous workup. This intermediate can then be reduced to the target alcohol using a strong reducing agent like LiAlH₄, as described in Pathway 2.

Experimental Protocol: Synthesis from γ-Butyrolactone

Materials:

-

γ-Butyrolactone

-

Sodium thiomethoxide (NaSMe)

-

Methanol or Ethanol

-

Hydrochloric acid (for acidification)

-

Diethyl ether

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for reaction, workup, and purification

Procedure:

Step 1: Ring-Opening of γ-Butyrolactone

-

Dissolve sodium thiomethoxide in methanol or ethanol in a round-bottom flask.

-

Add γ-butyrolactone to the solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to protonate the carboxylate, forming 4-(methylthio)butanoic acid.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 4-(methylthio)butanoic acid.

Step 2: Reduction of 4-(methylthio)butanoic acid

-

Follow the procedure outlined in Pathway 2 for the reduction of a carboxylic acid using LiAlH₄ in THF to convert 4-(methylthio)butanoic acid to this compound.

-

Purify the final product by vacuum distillation.

Visualization of the γ-Butyrolactone Transformation Pathway

Caption: Two-step synthesis of this compound from γ-butyrolactone.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| 1. Nucleophilic Substitution | 4-Halobutanol or derivative | Sodium thiomethoxide | Straightforward, generally good yields. | Starting material may need to be synthesized. |

| 2. Reduction | 4-(Methylthio)butanoic acid/ester | LiAlH₄ | High yields, reliable. | Requires a potent and hazardous reducing agent. |

| 3. THF Ring-Opening | Tetrahydrofuran, Methyl mercaptan | Strong acid catalyst | Atom-economical, inexpensive starting material. | Risk of polymerization, requires pressure vessel. |

| 4. Free Radical Addition | 3-Buten-1-ol, Methyl mercaptan | Radical initiator (AIBN) | Good regioselectivity. | Use of volatile and odorous mercaptan, potential for side reactions. |

| 5. From γ-Butyrolactone | γ-Butyrolactone | NaSMe, LiAlH₄ | Readily available and cheap starting material. | Two-step process, use of hazardous reagents. |

Conclusion and Future Perspectives

This technical guide has outlined five distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the safety considerations of the reagents and conditions involved. For laboratory-scale synthesis, the nucleophilic substitution and reduction pathways offer reliability and high yields. For larger-scale industrial applications, the ring-opening of tetrahydrofuran presents a potentially more economical option, provided the reaction conditions can be effectively controlled to maximize the yield of the desired product and minimize side reactions. Further research into greener and more catalytic approaches, potentially involving biocatalysis or flow chemistry, could lead to even more efficient and sustainable methods for the synthesis of this valuable chemical intermediate.

References

-

Organic Syntheses. (n.d.). L-Valinol. Organic Syntheses, Coll. Vol. 7, p.534 (1990); Vol. 64, p.182 (1986). Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

- Novus International, Inc. (2003). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition (EP0961769B1). European Patent Office.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

-

Johnson, C. R., Medich, J. R., Danheiser, R. L., & Romines, K. R. (1993). Preparation and Use of (Methoxymethoxy)methyllithium: 1-(Hydroxymethyl)cycloheptanol. Organic Syntheses, 71, 140. [Link]

- Novus International, Inc. (1998). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition (WO 98/32735). World Intellectual Property Organization.

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. Retrieved from a URL that would be specific to the university's internal resources.

-

The Good Scents Company. (n.d.). 4-(methyl thio) butanol. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 3600 this compound. Retrieved from [Link]

- BASF AG. (2003). Method for producing gamma-butyrolactone (US6521763B1). United States Patent and Trademark Office.

- United States Department of Energy. (1980). Synthesis of 4 - chlorobutanol (GB2040920A). Google Patents.

- Mitsubishi Chemical Corporation. (1993). Process for the preparation of gamma-butyrolactone (US5210229A). United States Patent and Trademark Office.

-

National Toxicology Program. (1995). TOX-54: 1,4-Butanediol (NTP TOX 54). National Institutes of Health. Retrieved from [Link]

-

University of Louisville. (1938). A study of the synthesis of 4-chlorobutanal. ThinkIR. Retrieved from [Link]

- Adisseo. (2018). Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid (TW201841883A). Google Patents.

-

Docsity. (2021, January 10). chlorobutanol synthesis. Retrieved from [Link]

-

Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of nutrition, 114(9), 1716–1723. [Link]

- Henan University of Technology. (2017). 4-mercapto-1-butanol synthesis process (CN104892473B). Google Patents.

- Global Substance Registration System. (n.d.). 3-MERCAPTO-3-METHYL-1-BUTANOL.

- BenchChem. (2025). Synthesis and Characterization of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide. Retrieved from a URL specific to BenchChem's website.

-

Deliephan, A., Dhakal, J., Subramanyam, B., & Aldrich, C. G. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Animals : an open access journal from MDPI, 13(5), 877. [Link]

- ResearchGate. (n.d.). "Methyl mercaptan production – catalysts and processes".

-

MDPI. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Retrieved from [Link]

Sources

The Unseen Influence: A Technical Guide to the Natural Occurrence and Biosynthesis of 4-(Methylthio)butanol in Plants

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)butanol is a sulfur-containing volatile organic compound that contributes to the complex flavor and aroma profiles of various plant-derived foods and beverages. While its presence is noted in select species, a comprehensive understanding of its distribution and biosynthetic origins within the plant kingdom has remained fragmented. This technical guide synthesizes current knowledge and presents a scientifically grounded framework for the natural occurrence, biosynthesis, and analysis of this compound in plants. We will explore its known distribution, with a focus on the Brassicaceae family and coffee, and propose a detailed biosynthetic pathway analogous to the Ehrlich pathway, originating from methionine-derived amino acids. Furthermore, this guide provides detailed, field-proven methodologies for the extraction and robust analytical quantification of this compound, aiming to equip researchers with the necessary tools to further investigate its physiological role and potential applications.

Introduction: The Subtle Aromatics of Sulfur

Sulfur-containing compounds, though often present in trace amounts, play a pivotal role in the characteristic aromas of many plants. This compound, with its distinct cabbage, garlic, and savory notes, is one such compound that has been identified as a key flavor volatile in consumables like coffee and certain vegetables.[1] Beyond its sensory impact, the study of such secondary metabolites is crucial for understanding plant defense mechanisms, metabolism, and the intricate chemistry of natural products that may have broader applications in the pharmaceutical and flavor industries. This guide provides an in-depth exploration of this compound in the botanical world.

Natural Occurrence: A Tale of Cabbage and Coffee

The documented natural occurrence of this compound is, to date, limited to a few, yet significant, plant species. Its presence has been confirmed in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee beans, where it contributes to the overall flavor profile.[1]

More recently, quantitative analysis has definitively identified this compound in Kimchi cabbage (Brassica rapa subsp. pekinensis).[2] This finding is particularly noteworthy as the Brassicaceae family is renowned for its diverse array of sulfur-containing compounds derived from glucosinolates. The presence of 4-(methylthio)butanyl derivatives in radish seeds (Raphanus sativus) further suggests that the 4-(methylthio)butyl chemical structure may be more widespread within this family than previously understood.[3]

The process of fermentation can also influence the concentration of this compound. For instance, in Kimchi cabbage, the concentration of this compound has been observed to change during salting and fermentation.[2]

Table 1: Quantitative Occurrence of this compound in Plants

| Plant Species | Part | Condition | Concentration (ppb) | Reference |

| Kimchi cabbage (Brassica rapa subsp. pekinensis) | Leaf | Raw | 5.1 ± 1.1 | [2] |

| Kimchi cabbage (Brassica rapa subsp. pekinensis) | Leaf | Salted | 5.7 ± 0.1 | [2] |

Biosynthesis: A Proposed Ehrlich Pathway Analogue

While the precise biosynthetic pathway of this compound in plants has not been fully elucidated, substantial evidence points towards a mechanism analogous to the Ehrlich pathway . The Ehrlich pathway is a well-established metabolic route in yeast for the catabolism of amino acids into higher alcohols, also known as fusel alcohols.[4][5][6] This pathway involves a three-step enzymatic cascade: transamination, decarboxylation, and reduction.

Given the structural similarity of this compound to methionine, it is proposed that its biosynthesis originates from a chain-elongated derivative of methionine, such as homomethionine . Homomethionine is known to be a precursor to several glucosinolates in Brassicaceae. The proposed pathway is as follows:

-

Transamination: The initial step involves the removal of the amino group from a precursor amino acid, likely homomethionine, by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts the amino acid into its corresponding α-keto acid, 4-methylthio-2-oxopentanoate.

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by an α-keto acid decarboxylase to yield the aldehyde, 3-(Methylthio)butanal.

-

Reduction: Finally, the aldehyde is reduced to the corresponding alcohol, this compound, by an alcohol dehydrogenase (ADH) .

This proposed pathway provides a logical and biochemically plausible route for the formation of this compound from a known plant metabolite.

Caption: Proposed Ehrlich pathway analogue for the biosynthesis of this compound.

Analytical Methodologies: A Guide to Extraction and Quantification

The volatile nature and typically low concentrations of this compound in plant matrices necessitate sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the identification and quantification of this compound. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique for the extraction and pre-concentration of volatile analytes from the plant material.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound in plant tissues.

a. Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh 2-5 g of the powdered tissue into a 20 mL headspace vial.

-

To inhibit further enzymatic reactions, add a saturated solution of calcium chloride (CaCl₂).

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., ethyl methyl sulfide).

b. HS-SPME Procedure:

-

Place the sealed headspace vial in a thermostatically controlled autosampler tray at a constant temperature (e.g., 45°C) for an equilibration period of 10-15 minutes.

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30-40 minutes at the same temperature to allow for the adsorption of volatile compounds.

c. GC-MS Analysis:

-

Injection: Thermally desorb the trapped volatiles from the SPME fiber in the heated GC injector port (e.g., 250°C) in splitless mode for 2-5 minutes.

-

Gas Chromatograph:

-

Column: Use a polar capillary column suitable for volatile compound analysis, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

d. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard, using a calibration curve generated with authentic standards.

Caption: A streamlined workflow for the analysis of this compound in plant samples.

Conclusion and Future Perspectives

This technical guide has consolidated the current understanding of the natural occurrence and biosynthesis of this compound in plants. While its known distribution is limited, the evidence suggests a broader presence, particularly within the Brassicaceae family. The proposed biosynthetic pathway, analogous to the Ehrlich pathway, provides a robust framework for future research into the genetic and enzymatic regulation of its production.

Future research should focus on:

-

Broader Screening: A wider survey of plant species, especially those rich in sulfur-containing compounds, is needed to map the distribution of this compound.

-

Pathway Elucidation: In-depth molecular and biochemical studies are required to identify and characterize the specific enzymes (BCAT, α-keto acid decarboxylase, and ADH) involved in its biosynthesis in plants.

-

Physiological Role: Investigating the potential role of this compound in plant defense, signaling, or as a precursor to other secondary metabolites will provide a more complete picture of its biological significance.

The methodologies and insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance our knowledge of this intriguing sulfur-containing volatile and its role in the plant kingdom.

References

-

Changes in volatile flavor compounds of Kimchi cabbage (Brassica rapa subsp. pekinensis) during salting and fermentation. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-(Methylthio)-1-butanol (FDB021551). Retrieved January 7, 2026, from [Link]

-

Hazelwood, L. A., Daran, J.-M., van Maris, A. J. A., Pronk, J. T., & Dickinson, J. R. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology, 74(8), 2259–2266. [Link]

-

Lee, K. R., et al. (2013). 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. Journal of Ethnopharmacology, 150(3), 895-903. [Link]

-

The Good Scents Company. (n.d.). 4-(methyl thio) butanol. Retrieved January 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-methyl thiobutyraldehyde 4-(methylthio)butanal. Retrieved January 7, 2026, from [Link]

-

The Ehrlich Pathway. Catabolism of branched-chain amino acids (leucine,... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Showing Compound 4-(Methylthio)-1-butanol (FDB021551) - FooDB [foodb.ca]

- 2. Changes in volatile flavor compounds of Kimchi cabbage (Brassica rapa subsp. pekinensis) during salting and fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of 4-(Methylthio)butanol in Microorganisms: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the biosynthesis of 4-(methylthio)butanol (MTB), a sulfur-containing higher alcohol, in microorganisms. Primarily targeting researchers, scientists, and professionals in drug development and biotechnology, this document delves into the core metabolic pathways, enzymatic mechanisms, and regulatory nuances that govern the production of this important flavor and aroma compound. Furthermore, it offers actionable insights into metabolic engineering strategies for enhancing its yield and provides detailed experimental protocols for key analytical and enzymatic assays.

Introduction: The Significance of this compound

This compound, also known as methionol, is a volatile organic compound that contributes to the characteristic flavors and aromas of a variety of fermented foods and beverages, including beer, wine, and cheese.[1] Its sensory profile is often described as cabbage-like, garlic-like, or soupy.[2] Beyond its role as a natural flavor component, there is growing interest in the biotechnological production of MTB as a platform chemical and a potential biofuel. Understanding and manipulating its biosynthetic pathways in microorganisms is therefore of significant scientific and commercial interest.

The Core Biosynthetic Pathway: The Ehrlich Pathway

The primary route for the biosynthesis of this compound in microorganisms, particularly in the yeast Saccharomyces cerevisiae, is the Ehrlich pathway.[1][3][4] This catabolic pathway converts amino acids into their corresponding higher alcohols, also known as fusel alcohols.[1] In the case of MTB, the precursor amino acid is methionine.[1][3][4] The Ehrlich pathway for MTB production consists of three key enzymatic steps:

-

Transamination: The initial step involves the removal of the amino group from L-methionine to form α-keto-γ-(methylthio)butyrate (KMBA). This reaction is catalyzed by aminotransferases.

-

Decarboxylation: The resulting α-keto acid, KMBA, is then decarboxylated to produce methional, an aldehyde.

-

Reduction: Finally, methional is reduced to this compound by the action of alcohol dehydrogenases.

It is important to note that methionine catabolism in yeast can be more complex than a simple linear pathway, with potential side reactions leading to the formation of methanethiol and α-ketobutyrate, making it a more economical pathway for the yeast.[3][4][5]

Diagram of the Ehrlich Pathway for this compound Biosynthesis

Caption: The three-step Ehrlich pathway for the conversion of L-methionine to this compound.

Key Enzymes and Their Regulation

A detailed understanding of the enzymes catalyzing each step of the Ehrlich pathway is crucial for targeted metabolic engineering. In Saccharomyces cerevisiae, several key enzymes have been identified:

Aminotransferases (Transaminases)

The initial transamination of methionine is a critical step. In S. cerevisiae, this reaction is primarily catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by the genes BAT1 and BAT2.[6] These enzymes exhibit broad substrate specificity and can act on various amino acids, including methionine. BAT1 is predominantly expressed under biosynthetic conditions, while BAT2 expression is higher under catabolic conditions.[6] The differential localization of these enzymes (Bat1 in the mitochondria and Bat2 in the cytosol) further contributes to their specific physiological roles.[6]

Decarboxylase

The decarboxylation of KMBA to methional is a key committing step in the pathway. In S. cerevisiae, this reaction is specifically catalyzed by the 2-oxo-acid decarboxylase Aro10, encoded by the ARO10 gene (also known as YDR380W).[3][5] While other decarboxylases exist in yeast, Aro10 shows a particular affinity for the α-keto acids derived from aromatic and branched-chain amino acids, including KMBA.[1][7] The expression of ARO10 is regulated by both the nitrogen and carbon source available to the cell, suggesting a complex transcriptional and post-transcriptional control.[1][7]

Alcohol Dehydrogenases

The final reduction of methional to MTB is carried out by alcohol dehydrogenases (ADHs). S. cerevisiae possesses a family of ADH enzymes (encoded by ADH1, ADH2, ADH3, ADH4, ADH5, and SFA1) with broad substrate specificities.[8][9] Adh1p is considered a major alcohol dehydrogenase involved in fusel alcohol production during fermentation.[10] The specific ADH with the highest activity towards methional has not been definitively established, and it is likely that multiple ADHs contribute to this final step. The redox state of the cell, particularly the NADH/NAD+ ratio, significantly influences the direction of this reaction, favoring alcohol production under anaerobic conditions.[8]

Metabolic Engineering Strategies for Enhanced MTB Production

The native production of MTB in wild-type microorganisms is often low. Metabolic engineering offers a powerful approach to enhance the yield, titer, and productivity of this valuable compound. Key strategies include:

-

Overexpression of Key Enzymes: Increasing the expression of the rate-limiting enzymes in the pathway is a common and effective strategy. Overexpression of the decarboxylase gene ARO10 has been shown to increase the production of other fusel alcohols and is a prime target for enhancing MTB synthesis.[3][11]

-

Deregulation of Amino Acid Metabolism: Modifying the regulatory networks that control methionine biosynthesis and catabolism can channel more precursor towards MTB production. This could involve disrupting competing pathways or engineering feedback-resistant enzymes in the methionine biosynthetic pathway.

-

Optimization of Precursor Supply: Enhancing the intracellular availability of L-methionine is crucial. This can be achieved by engineering the upstream pathways leading to methionine synthesis or by optimizing the fermentation medium.

-

Improving Cofactor Availability: The final reduction step requires NADH. Engineering the central carbon metabolism to increase the NADH pool can drive the reaction towards MTB formation.

-

Screening and Optimization of Production Strains: Screening natural or mutagenized microbial strains for high-level MTB production can be a fruitful approach. Subsequent optimization of fermentation conditions such as temperature, pH, and nutrient composition can further boost yields. One study successfully increased methionol production to 3.66 g/L in S. cerevisiae by optimizing fermentation conditions.

Table 1: Reported Titers of Methionol Production in Saccharomyces cerevisiae

| Strain | Engineering Strategy/Condition | Methionol Titer (g/L) | Reference |

| S. cerevisiae Y03401 | Screened strain with optimized fermentation conditions | 3.66 | [12] |

| S. cerevisiae EC-1118 | Optimized fermentation in coconut cream | 0.24 | [13] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of MTB biosynthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of MTB in fermentation broth.

Workflow Diagram for GC-MS Quantification of MTB

Caption: A typical workflow for the quantification of this compound from a fermentation sample using GC-MS.

Step-by-Step Protocol:

-

Sample Preparation:

-

Collect 1 mL of fermentation broth.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Extraction:

-

To 500 µL of the supernatant, add 500 µL of ethyl acetate containing an internal standard (e.g., 1-heptanol at a final concentration of 10 mg/L).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase to a new vial.

-

Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the dried organic extract into the GC-MS system.

-

GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 35-350.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same fermentation medium (or a similar matrix) and process them in the same way as the samples.

-

Generate a standard curve by plotting the peak area ratio of MTB to the internal standard against the concentration of MTB.

-

Determine the concentration of MTB in the samples by interpolating their peak area ratios on the standard curve.

-

Enzyme Assays

a) Aminotransferase Activity Assay

This assay measures the activity of aminotransferases involved in the conversion of methionine to KMBA.

Step-by-Step Protocol:

-

Reaction Mixture (1 mL total volume):

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 mM L-methionine

-

10 mM α-ketoglutarate

-

0.1 mM pyridoxal-5'-phosphate (PLP)

-

-

Procedure:

-

Prepare a cell-free extract from the microorganism of interest.

-

Add the cell-free extract (containing the aminotransferase) to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

The product, glutamate, can be quantified using a colorimetric assay or by HPLC.[14][15][16]

-

b) Aro10 Decarboxylase Activity Assay

This assay measures the activity of the Aro10 decarboxylase on KMBA.

Step-by-Step Protocol:

-

Reaction Mixture (1 mL total volume):

-

50 mM MES buffer (pH 6.5)

-

5 mM MgCl₂

-

0.2 mM thiamine pyrophosphate (TPP)

-

5 mM KMBA (substrate)

-

Coupled enzyme: 10 units of alcohol dehydrogenase (to reduce the aldehyde product)

-

0.2 mM NADH

-

-

Procedure:

-

Prepare a cell-free extract.

-

Add the cell-free extract to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) at 30°C using a spectrophotometer.

-

One unit of decarboxylase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

c) Alcohol Dehydrogenase Activity Assay

This assay measures the activity of alcohol dehydrogenases involved in the reduction of methional to MTB.

Step-by-Step Protocol:

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM methional (substrate)

-

0.2 mM NADH

-

-

Procedure:

-

Prepare a cell-free extract.

-

Add the cell-free extract to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm at 25°C.[17]

-

One unit of alcohol dehydrogenase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms via the Ehrlich pathway is a well-established metabolic route. The identification of key enzymes, particularly the Aro10 decarboxylase, provides clear targets for metabolic engineering to enhance the production of this valuable flavor compound. Future research should focus on a more detailed characterization of the aminotransferases and alcohol dehydrogenases specific to the methionine catabolic pathway, as well as the intricate regulatory networks that govern its flux. The application of systems biology approaches, including transcriptomics and metabolomics, will be invaluable in identifying novel engineering targets and optimizing fermentation processes. The development of robust and high-titer microbial cell factories for MTB production holds significant promise for the flavor and fragrance industry, as well as for the broader bio-based economy.

References

- Hazelwood, L. A., Daran, J. M., van Maris, A. J., Pronk, J. T., & Dickinson, J. R. (2008). The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism. Applied and environmental microbiology, 74(8), 2259–2266.

- Perpète, P., Duthoit, O., De Maeyer, S., Imray, L., Lawton, A. I., Stavropoulos, K. E., ... & Dickinson, J. R. (2006). Methionine catabolism in Saccharomyces cerevisiae. FEMS yeast research, 6(1), 48–56.

- Dickinson, J. R., Harrison, S. J., & Hewlins, M. J. (2003). An investigation of the metabolism of valine to isobutyl alcohol in Saccharomyces cerevisiae. The Journal of biological chemistry, 278(43), 42021–42026.

- Colón, M., González, E., & Gancedo, C. (2011). Saccharomyces cerevisiae Bat1 and Bat2 aminotransferases have functionally diverged from the ancestral-like Kluyveromyces lactis orthologous enzyme. PloS one, 6(1), e16099.

- Chen, L., & Fink, G. R. (2006). A LAT1-like amino acid transporter is the key component for methionine sensing that regulates activation of TORC1. Proceedings of the National Academy of Sciences, 103(35), 13251-13256.

- Ljungdahl, P. O., & Daignan-Fornier, B. (2012). Regulation of amino acid, nucleotide, and phosphate metabolism in Saccharomyces cerevisiae. Genetics, 190(3), 885–929.

- Vuralhan, Z., Luttik, M. A., Tai, S. L., Boer, V. M., Morais, M. A., Schipper, D., ... & Pronk, J. T. (2005). Physiological characterization of the ARO10-dependent, broad-substrate-specificity 2-oxo acid decarboxylase activity of Saccharomyces cerevisiae. Applied and environmental microbiology, 71(6), 3276–3284.

- Li, M., & Borodina, I. (2015). Application of synthetic biology for production of chemicals in yeast Saccharomyces cerevisiae. FEMS yeast research, 15(1), 1–13.

- Yin, H., Zhang, Y., Wu, H., & Li, Z. (2020).

-

The Good Scents Company. (n.d.). 4-(methyl thio) butanol. Retrieved from [Link]

- Lee, K. M., & Kim, Y. S. (2011). Optimization of methionol bioproduction by Saccharomyces cerevisiae using response surface methodology. Food science and biotechnology, 20(5), 1395–1400.

- Park, S. H., Kim, S. K., & Hahn, J. S. (2014). Metabolic engineering of Saccharomyces cerevisiae for the production of 2, 3-butanediol. Applied microbiology and biotechnology, 98(21), 9137–9146.

- Etschmann, M. M., Bluemke, W., Sell, D., & Schrader, J. (2002). Biotechnological production of 2-phenylethanol. Applied microbiology and biotechnology, 59(1), 1–8.

- Wang, G., Tao, L., Wang, D., Liu, M., & Li, J. (2011). Over-expression of the Decarboxylase Gene ARO10 and its influence on β-phenethyl alcohol biosynthesis in Saccharomyces cerevisiae. Shipin Gongye Keji, 32(11), 220-223.

- Dickinson, J. R., Salgado, L. E., & Hewlins, M. J. (2003). The catabolism of amino acids to long chain and complex alcohols in Saccharomyces cerevisiae. The Journal of biological chemistry, 278(10), 8028–8034.

- Kusano, M., Sakai, Y., Kato, N., Yoshimoto, H., Sone, H., & Tamai, Y. (1998). Hemiacetal dehydrogenation activity of alcohol dehydrogenases in Saccharomyces cerevisiae. Bioscience, biotechnology, and biochemistry, 62(10), 1956–1961.

- de Smidt, O., du Preez, J. C., & Albertyn, J. (2008). The alcohol dehydrogenases of Saccharomyces cerevisiae: a comprehensive review. FEMS yeast research, 8(7), 967–978.

-

FineTest. (n.d.). Aspartate Aminotransferase (AST/GOT) Activity Assay Kit. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-(Methylthio)butanal on Newcrom R1 HPLC column. Retrieved from [Link]

-

Das, G. (2023, July 4). How to prepare yeast sample for GCMS? ResearchGate. Retrieved from [Link]

-

Linder, G. (2023, July 4). Re: How to prepare yeast sample for GCMS? ResearchGate. Retrieved from [Link]

- Lobert, S., Seemamahannop, R., & Viswanathan, B. (2008). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America, 26(11), 1146-1153.

- Villamor, J., & Ross, C. F. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Foods, 6(8), 64.

- Villas-Bôas, S. G., Moxley, J. F., Åkesson, M., Stephanopoulos, G., & Nielsen, J. (2005). Yeast metabolomics: sample preparation for a GC/MS-based analysis.

-

Agilent Technologies. (2017). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Phenolic Compounds. Retrieved from [Link]

-

Zhang, C., & Zhao, X. (2021). Metabolic Engineering. University of Illinois. Retrieved from [Link]

- Wang, Y., Wang, J., Huang, Z., Tan, L., Zhang, Y., Hu, Z., ... & Zheng, Y. (2024). Enhanced S-adenosyl-L-methionine synthesis in Saccharomyces cerevisiae using metabolic engineering strategies. Biochemical Engineering Journal, 194, 109504.

- Dong, C., Schultz, J. C., Liu, W., Lian, J., Huang, L., Xu, Z., & Zhao, H. (2021). Identification of novel metabolic engineering targets for S-adenosyl-L-methionine production in Saccharomyces cerevisiae via genome-scale engineering. Metabolic engineering, 65, 13-23.

- Chen, X., Zhou, Y. J., & Li, Y. (2018). System metabolic engineering modification of Saccharomyces cerevisiae to increase SAM production. Microbial cell factories, 17(1), 1-11.

- Wang, Y., Wang, J., Huang, Z., Tan, L., Zhang, Y., Hu, Z., ... & Zheng, Y. (2024). Improvement of S-adenosyl-L-methionine production in Saccharomyces cerevisiae by atmospheric and room temperature plasma-ultraviolet compound mutagenesis and droplet microfluidic adaptive evolution. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad071.

- Li, Y., & Chen, J. (2014). Overexpression of ARO10 in pdc5Δmutant resulted in higher isobutanol titers in Saccharomyces cerevisiae. Journal of Industrial Microbiology & Biotechnology, 41(10), 1567–1574.

- Anthony, C., & Zatman, L. J. (1967). The microbial oxidation of methanol. The prosthetic group of the alcohol dehydrogenase of Pseudomonas sp. M27. Biochemical Journal, 104(3), 960–969.

-

The Good Scents Company. (n.d.). 4-(methyl thio) butanol. Retrieved from [Link]

- Kim, J. M., & Lee, S. Y. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and bioengineering, 117(9), 2771–2780.

- Maiti, S., Singh, A., & Kumar, R. (2015). Rapid and simultaneous determination of acetone, butanol and ethanol in butanol fermentation broth by full evaporation headspace. Cellulose Chemistry and Technology, 49(9-10), 825-830.

- Vuralhan, Z., Luttik, M. A., Tai, S. L., Boer, V. M., Morais, M. A., Schipper, D., ... & Pronk, J. T. (2005). Physiological characterization of the ARO10-dependent, broad-substrate-specificity 2-oxo acid decarboxylase activity of Saccharomyces cerevisiae. Applied and environmental microbiology, 71(6), 3276–3284.

- Lee, J. Y., & Mah, J. H. (2021). Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases. Food science and biotechnology, 30(8), 1085–1092.

- Obata, M., & Ohta, T. (2023). Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. Journal of Bioscience and Bioengineering, 136(5), 349-355.

- Hammer, S. K. (2020). Metabolic engineering of Saccharomyces cerevisiae for enhanced production of branched-chain higher alcohols. Princeton University.

- Gonzalez, R., & Tao, L. (2019). Bacteria for Butanol Production: Bottlenecks, Achievements and Prospects. Current Research in Biotechnology, 1, 1-11.

Sources

- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(methyl thio) butanol, 20582-85-8 [thegoodscentscompany.com]

- 3. Over-expression of the Decarboxylase Gene ARO10 and its influence on β-phenethyl alcohol biosynthesis in Saccharomyces cerevisiae [spgykj.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Saccharomyces cerevisiae Bat1 and Bat2 Aminotransferases Have Functionally Diverged from the Ancestral-Like Kluyveromyces lactis Orthologous Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological characterization of the ARO10-dependent, broad-substrate-specificity 2-oxo acid decarboxylase activity of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saccharomyces cerevisiae Alcohol Dehydrogenase - Creative Biogene [microbialtec.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Hemiacetal dehydrogenation activity of alcohol dehydrogenases in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Optimization of methionol bioproduction by Saccharomyces cerevisiae using response surface methodology | Semantic Scholar [semanticscholar.org]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. fn-test.com [fn-test.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

A Comprehensive Spectroscopic Guide to 4-(Methylthio)butanol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(methylthio)butanol (CAS: 20582-85-8), a molecule containing both a primary alcohol and a thioether functional group. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. We will explore its signature features across Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data, provides detailed experimental protocols for data acquisition, and is grounded in established scientific principles to ensure trustworthiness and accuracy.

Introduction

This compound, also known by its IUPAC name 4-(methylsulfanyl)butan-1-ol, is an organosulfur compound that holds interest in various chemical fields, including flavor and fragrance chemistry and as a building block in organic synthesis.[1][2] Its bifunctional nature—possessing both a hydroxyl group and a methylthio group—gives it unique chemical properties and a distinct spectroscopic fingerprint. Accurate structural elucidation is paramount for its application, and techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide synthesizes data from reputable spectral databases and theoretical principles to serve as a definitive reference for the spectroscopic characterization of this molecule.

Molecular Structure and Properties

Understanding the molecule's structure is the foundation for interpreting its spectral data. The key structural features are a four-carbon aliphatic chain, a terminal primary alcohol (-CH₂OH), and a methylthio group (-SCH₃) at the C4 position.

-

Molecular Formula: C₅H₁₂OS[1]

-

Molecular Weight: 120.21 g/mol [1]

-

IUPAC Name: 4-(methylsulfanyl)butan-1-ol[1]

-

CAS Number: 20582-85-8[1]

For clarity in spectral assignments, the following numbering convention will be used:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

General Spectroscopic Workflow

The comprehensive characterization of a chemical entity like this compound follows a logical workflow. Each technique provides a unique piece of the structural puzzle.

Caption: General workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While experimental spectra are available in commercial databases such as SpectraBase, this section provides predicted data based on established chemical shift theory to illustrate the expected spectral features.[3]

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

The structure of this compound suggests five distinct proton environments:

-

-SCH₃ (C5-H): These three protons are chemically equivalent and attached to a carbon adjacent to the sulfur atom. They are not coupled to any other protons and will appear as a sharp singlet.

-